molecular formula C11H7N5O3S B2507611 N-(2,4-Dioxo-1H-quinazolin-3-yl)thiadiazole-4-carboxamide CAS No. 2319874-65-0

N-(2,4-Dioxo-1H-quinazolin-3-yl)thiadiazole-4-carboxamide

Cat. No. B2507611
CAS RN: 2319874-65-0
M. Wt: 289.27
InChI Key: AISRWPJOFKKFTD-UHFFFAOYSA-N
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Description

“N-(2,4-Dioxo-1H-quinazolin-3-yl)thiadiazole-4-carboxamide” is a derivative of quinazoline-2,4-dione . Quinazoline is a notable scaffold for pharmaceuticals and possesses several pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .


Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was carried out by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70–80°C .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed using spectroscopic analyses (IR, NMR, and EI-MS) . The IR spectrum showed absorption broadband at ν 3325–3280 cm −1 conforming to two (2NH) groups and four peaks at ν 1691, 1686, 1681 and 1675 cm −1 for four carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding chloromethylbenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using IR, 1H-NMR, 13C-NMR, MS, and elemental analysis . The IR spectrum showed absorption broadband at ν 3325–3280 cm −1 conforming to two (2NH) groups and four peaks at ν 1691, 1686, 1681 and 1675 cm −1 for four carbonyl groups .

Mechanism of Action

The mechanism of action of these compounds is related to their affinity to GABAergic biotargets . The compounds were evaluated for their anticonvulsant activity using a PTZ-induced seizures model in mice .

Future Directions

The future directions for these compounds could involve further exploration of their potential as antimicrobial agents . Additionally, more research could be done to improve their anticonvulsant activity .

properties

IUPAC Name

N-(2,4-dioxo-1H-quinazolin-3-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3S/c17-9(8-5-20-15-13-8)14-16-10(18)6-3-1-2-4-7(6)12-11(16)19/h1-5H,(H,12,19)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISRWPJOFKKFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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